6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 871478-89-6
VCID: VC6597061
InChI: InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18)
SMILES: C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68

6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 871478-89-6

Cat. No.: VC6597061

Molecular Formula: C12H9ClN4O

Molecular Weight: 260.68

* For research use only. Not for human or veterinary use.

6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 871478-89-6

Specification

CAS No. 871478-89-6
Molecular Formula C12H9ClN4O
Molecular Weight 260.68
IUPAC Name 6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18)
Standard InChI Key DGCZUQOJUUFWFZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolopyrimidine family, featuring a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7 (Figure 1). Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 276.68 g/mol . The presence of a chloromethyl group at position 6 and a phenyl ring at position 1 distinguishes it from related analogs, influencing both reactivity and biological interactions .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number871478-89-6
Molecular FormulaC₁₂H₉ClN₄O
Exact Mass276.042 Da
Topological Polar Surface Area60.3 Ų
LogP (Partition Coefficient)2.78

Spectral Data

Infrared (IR) spectroscopy of the compound reveals absorption bands at 1673 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-Cl vibration) . Nuclear magnetic resonance (¹H NMR) spectra in dimethyl sulfoxide-d₆ exhibit signals at δ 2.51 ppm (s, 3H, CH₃), δ 3.34 ppm (s, 2H, CH₂Cl), and aromatic proton resonances between δ 7.38–8.00 ppm . Mass spectrometry confirms the molecular ion peak at m/z 276.04 .

Synthesis and Derivatization Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution starting from 6-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Reaction with hydrazine hydrate under reflux yields 6-(hydrazinylmethyl) derivatives, which serve as intermediates for further functionalization . Key steps include:

  • Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of Lewis acids .

  • Cyclocondensation: Formation of the pyrazolopyrimidine core via cyclization of aminopyrazole precursors .

Table 2: Synthetic Derivatives and Their Applications

DerivativeBiological ActivityIC₅₀ (μM)Source
6-(Hydrazinylmethyl) analogAntitumor (MCF7 cells)12.4
Triazino-fused compoundEGFR inhibition8.9
Thioamide derivativeAntiproliferative18.2

Structural Modifications

The chloromethyl group at position 6 serves as a reactive site for introducing substituents:

  • Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazone derivatives (e.g., 3a-c) .

  • Heterocyclic Annulation: Reaction with carbon disulfide or triethyl orthoacetate produces triazino- or pyrazine-fused systems, enhancing kinase inhibitory activity .

Pharmacological Profile and Mechanisms

Antitumor Activity

In vitro studies against the MCF7 human breast adenocarcinoma cell line demonstrate that derivatives of 6-(chloromethyl)-1-phenyl-pyrazolopyrimidin-4-one exhibit 50–75% growth inhibition at 20 μM concentrations, surpassing methotrexate (reference drug) in potency . Mechanistic studies attribute this activity to:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .

  • EGFR Tyrosine Kinase suppression: Competitive binding at the ATP pocket (IC₅₀ = 8.9 μM for triazino derivatives) .

Structure-Activity Relationships (SAR)

  • Position 6 Substituents: Bulky groups (e.g., aryl hydrazones) enhance DNA intercalation but reduce solubility .

  • Phenyl Ring at N1: Essential for π-π stacking interactions with kinase domains .

  • Chloromethyl Group: Increases electrophilicity, facilitating covalent binding to cysteine residues in target proteins .

Comparative Analysis with Analogous Compounds

4-Chloro-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine

This analog (CAS: 23121-14-4) lacks the carbonyl oxygen at position 4, resulting in reduced hydrogen-bonding capacity and lower antitumor efficacy (IC₅₀ > 50 μM) .

Pyrazolo[3,4-d]pyrimidine Core Modifications

Replacing the chloromethyl group with methyl or amino groups diminishes kinase affinity by 3–5 fold, underscoring the importance of the chloromethyl moiety in target engagement .

Future Directions and Challenges

Optimization Strategies

  • Prodrug Development: Masking the chloromethyl group with bioreversible protectors (e.g., ester prodrugs) to improve bioavailability .

  • Combination Therapies: Co-administration with checkpoint inhibitors to synergize immune-mediated tumor clearance .

Toxicity Considerations

While the compound exhibits promising efficacy, its electrophilic chloromethyl group raises concerns regarding off-target alkylation. Structural refinements to mitigate nonspecific binding are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator